4,5-Dichloroisothiazole-3-carboxylic acid
Overview
Description
4,5-Dichloroisothiazole-3-carboxylic acid is a chemical compound that belongs to the isothiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. The presence of chloro substituents and a carboxylic acid group in the molecule suggests potential reactivity and applications in chemical synthesis.
Synthesis Analysis
The synthesis of isothiazole derivatives, such as 4,5-dichloroisothiazole-3-carboxylic acid, can involve various chemical reactions. For instance, the paper titled "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile" describes a regiospecific Suzuki coupling reaction. Although this paper does not directly discuss the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid, the methodology could potentially be adapted for its synthesis by incorporating a suitable carboxylic acid precursor.
Molecular Structure Analysis
The molecular structure of 4,5-dichloroisothiazole-3-carboxylic acid has been elucidated using X-ray structural data, as mentioned in the paper "Crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole and 4,5-dichloroisothiazole-3-carboxylic acid" . The study reveals that the S-N and C-S bond lengths are affected by the presence of the carboxylic acid group, indicating conjugation with the heterocycle.
Chemical Reactions Analysis
The reactivity of isothiazole derivatives can be inferred from the chemical reactions they undergo. The paper provides insight into the regiospecificity of Suzuki coupling reactions involving dichloroisothiazole compounds. Although the paper does not specifically address reactions of 4,5-dichloroisothiazole-3-carboxylic acid, it suggests that the chloro substituents on the isothiazole ring are reactive sites for cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives can be influenced by their molecular structure. The conjugation of the carboxylic acid group with the isothiazole ring, as observed in , may affect the compound's acidity, solubility, and overall reactivity. While the papers provided do not offer detailed information on the physical and chemical properties of 4,5-dichloroisothiazole-3-carboxylic acid specifically, general trends in the behavior of similar compounds can be extrapolated.
Scientific Research Applications
Synthesis of Amides and Esters
4,5-Dichloroisothiazole-3-carboxylic acid has been used in the synthesis of previously unknown amides and esters. These compounds were synthesized by reacting 4,5-dichloroisothiazole-3-carbonyl chloride with various amines and alcohols, expanding the chemical versatility of this compound (Nechai et al., 2004).
Creation of Heterocyclic Assemblies
Research has shown the synthesis of 5-azolyl-1,3,4-thiadiazol-2-amines based on 4,5-Dichloroisothiazole-3-carboxylic acid. This process involves successive transformations, leading to compounds with potential for high biological activity (Petkevich et al., 2021).
Fungicidal Applications
There has been development in synthesizing new biphenyl derivatives containing 4,5-dichloroisothiazole-3-carboxamide and carboxylate fragments. These compounds demonstrated pronounced fungicidal activity, suggesting potential agricultural applications (Vasilevskii et al., 2014).
Catalytic Activity
Functionally substituted isoxazoles and isothiazoles, including 4,5-dichloroisothiazoles, have been synthesized and utilized in palladium(II) complexes. These complexes exhibit high catalytic activity in the Suzuki reaction in aqueous media, presenting opportunities in chemical synthesis (Bumagin et al., 2016).
Antifungal and Antitumor Activity
Novel antifungal 3,4-dichloroisothiazole-based strobilurins have been synthesized, demonstrating both direct fungicidal activity and systemic acquired resistance. Some of these compounds also exhibited significant antitumor activity, increasing the efficacy of cytostatic drugs (Yang et al., 2022).
Safety And Hazards
Future Directions
There is ongoing research into the potential applications of 4,5-Dichloroisothiazole-3-carboxylic acid. For example, a series of 3,4-dichloroisothiazole-based-strobilurin derivatives were synthesized and characterized, showing promising results in in vitro bioassay screening with 9 different plant pathogens .
properties
IUPAC Name |
4,5-dichloro-1,2-thiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHQZVNKOESSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361340 | |
Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroisothiazole-3-carboxylic acid | |
CAS RN |
131947-13-2 | |
Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131947-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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